Cas no 15540-13-3 (2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid)

2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Cyclohexene-1-acetic acid, α-hydroxy-
- 2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid
- AKOS010487740
- EN300-1260411
- 15540-13-3
- CS-0344237
-
- Inchi: 1S/C8H12O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6-7,9H,3-5H2,(H,10,11)
- InChI Key: LXWUNTAANSNEGB-UHFFFAOYSA-N
- SMILES: C1(C(O)C(O)=O)CCC=CC1
Computed Properties
- Exact Mass: 156.078644241g/mol
- Monoisotopic Mass: 156.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
- XLogP3: 0.9
Experimental Properties
- Density: 1.225±0.06 g/cm3(Predicted)
- Melting Point: 142-144 °C(Solv: water (7732-18-5))
- Boiling Point: 311.9±17.0 °C(Predicted)
- pka: 3.75±0.11(Predicted)
2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1260411-5000mg |
2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid |
15540-13-3 | 5000mg |
$1614.0 | 2023-10-02 | ||
Enamine | EN300-1260411-250mg |
2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid |
15540-13-3 | 250mg |
$513.0 | 2023-10-02 | ||
Enamine | EN300-1260411-100mg |
2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid |
15540-13-3 | 100mg |
$490.0 | 2023-10-02 | ||
Enamine | EN300-1260411-1.0g |
2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid |
15540-13-3 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1260411-2500mg |
2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid |
15540-13-3 | 2500mg |
$1089.0 | 2023-10-02 | ||
Enamine | EN300-1260411-500mg |
2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid |
15540-13-3 | 500mg |
$535.0 | 2023-10-02 | ||
Enamine | EN300-1260411-50mg |
2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid |
15540-13-3 | 50mg |
$468.0 | 2023-10-02 | ||
Enamine | EN300-1260411-1000mg |
2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid |
15540-13-3 | 1000mg |
$557.0 | 2023-10-02 | ||
Enamine | EN300-1260411-10000mg |
2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid |
15540-13-3 | 10000mg |
$2393.0 | 2023-10-02 |
2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid Related Literature
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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4. Back matter
Additional information on 2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid
Introduction to 2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid (CAS No. 15540-13-3)
2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid, identified by its Chemical Abstracts Service (CAS) number 15540-13-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclohexenyl moiety linked to a hydroxyacetic acid backbone, has garnered attention due to its structural versatility and potential biological activities. The presence of both aromatic and functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of drug candidates targeting various therapeutic pathways.
The chemical structure of 2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid consists of a cyclohexene ring substituted at the 1-position with a hydroxyacetic acid unit. This configuration imparts unique electronic and steric properties, making it a useful building block in organic synthesis. The cyclohexenyl group provides a rigid framework that can influence the conformation and reactivity of attached functional groups, while the hydroxyacetic acid moiety offers opportunities for further derivatization, such as esterification or amidation, to tailor its biological properties.
In recent years, there has been growing interest in the exploration of natural product-inspired scaffolds for drug discovery. 2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid shares structural similarities with several bioactive compounds found in plants and microorganisms, suggesting potential pharmacological relevance. For instance, derivatives of cyclohexenone derivatives have been reported to exhibit antimicrobial and anti-inflammatory properties. The hydroxyacetic acid group is also a common motif in biologically active molecules, often involved in redox reactions or acting as a proton shuttle in enzymatic processes.
One of the most compelling aspects of 2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid is its utility as a precursor in the synthesis of more complex heterocyclic compounds. Heterocycles are ubiquitous in pharmaceuticals, with many drugs featuring nitrogen-, oxygen-, or sulfur-containing rings. The cyclohexenyl group can serve as a scaffold for constructing fused heterocycles, such as pyrroles or indoles, by reacting with appropriate electrophiles or nucleophiles. Additionally, the hydroxyacetic acid unit can be converted into esters or amides, expanding the range of possible derivatives.
Recent advances in synthetic methodologies have further enhanced the appeal of 2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid as a synthetic intermediate. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled efficient construction of complex molecular frameworks from this compound. These techniques have been instrumental in the total synthesis of natural products with promising biological activities, underscoring the importance of versatile intermediates like 2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid.
The biological activity of 2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid itself has also been explored in preliminary studies. While not extensively studied as an isolated compound, its derivatives have shown potential in various pharmacological assays. For example, certain analogs have demonstrated inhibitory activity against enzymes involved in metabolic pathways relevant to inflammation and cancer. These findings highlight the need for further investigation into the structure-activity relationships (SAR) of this compound class.
In conclusion, 2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid (CAS No. 15540-13-3) represents a promising candidate for further exploration in pharmaceutical research and drug development. Its unique structural features, combined with its utility as a synthetic intermediate, make it a valuable asset in the chemist's toolkit. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, compounds like 2-(cyclohex-3-en-1-yl)-2-hydroxyacetic acid are likely to play an increasingly important role in the discovery and development of novel therapeutics.
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